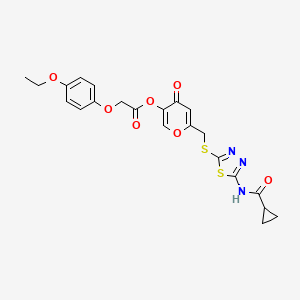

![molecular formula C25H16F6N2O4 B2381890 2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide CAS No. 866008-52-8](/img/structure/B2381890.png)

2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

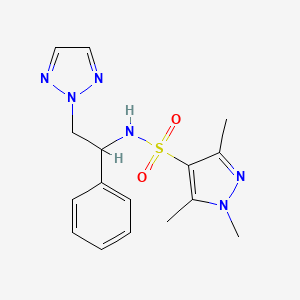

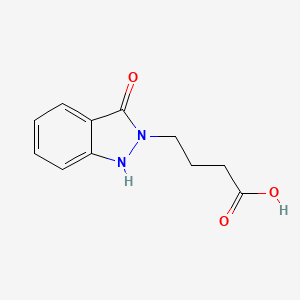

This compound is a complex organic molecule with the molecular formula C25H16F6N2O4 . It contains a 1,3-benzodioxol-5-ylmethylene group and two 4-(trifluoromethyl)phenyl groups attached to a malonamide core .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a 1,3-benzodioxol-5-ylmethylene group and two 4-(trifluoromethyl)phenyl groups attached to a malonamide core . The benzodioxol group is a fused ring system that includes a benzene ring and a 1,3-dioxolane ring .Scientific Research Applications

Crystal Structure and Semiconductor Applications

The crystal structure of related compounds, like a thiophene/phenylene co-oligomer, has been studied for its applications in semiconductor technology. These materials function as n-type semiconductors, confirmed in field-effect transistor device configurations (Hotta et al., 2009).

Gelation Properties

Research on malonamides, similar in structure to the compound , revealed their potential in forming organogels. This study on bis(phenylglycinol)malonamide showed diverse gelling properties based on their stereochemistry, highlighting their potential in various applications, including material science (Jokić et al., 2009).

Development of New Materials

The synthesis of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine, which shares some structural features with the target compound, has led to new insights into the development of materials with specific properties like crystallization and stability (Heuer et al., 1990).

Coordination Polymers

Studies on divalent coordination polymers based on compounds like 5-iodo-isophthalic acid demonstrate the potential of structurally similar compounds in forming complex supramolecular structures with potential applications in material science and engineering (Zang et al., 2011).

Cycloaddition Reactions

Research on the [3 + 2] cycloaddition reactions of carbonyl ylides with aldehydes and imines, including compounds structurally related to 2-(1,3-Benzodioxol-5-ylmethylene)-N1,N3-bis[4-(Trifluoromethyl)phenyl]malonamide, provides insights into novel synthetic pathways in organic chemistry (Bentabed-Ababsa et al., 2009).

Anion Transport

The modification of benzimidazolyl derivatives with electron-withdrawing groups like trifluoromethyl has shown significant increases in anionophoric activity. This research could lead to applications in fields such as drug delivery and molecular transport (Peng et al., 2016).

Network Formation in Coordination Compounds

Research into the formation of entangled networks by isomers of bis(1,2,4-triazol-1-ylmethyl)benzene demonstrates the potential of similar compounds in creating diverse network structures with applications in crystal engineering and material science (He et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.

Biochemical Pathways

The inhibition of GSK-3β can affect several biochemical pathways. For instance, GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of GSK-3β can therefore lead to alterations in this pathway, potentially affecting cell growth and development .

Pharmacokinetics

These properties play a critical role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action can vary depending on the cell type and context. For instance, in some cancer cell lines, the inhibition of GSK-3β has been associated with cell cycle arrest and the induction of apoptosis . This suggests that the compound could have potential anti-cancer properties.

properties

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16F6N2O4/c26-24(27,28)15-2-6-17(7-3-15)32-22(34)19(11-14-1-10-20-21(12-14)37-13-36-20)23(35)33-18-8-4-16(5-9-18)25(29,30)31/h1-12H,13H2,(H,32,34)(H,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZVIBZZIDFRFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16F6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

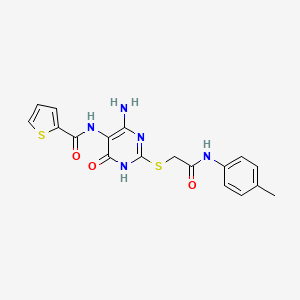

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)

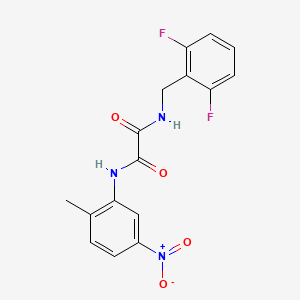

![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)

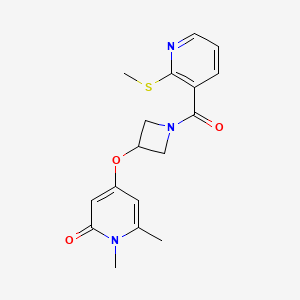

![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)